BenchChemオンラインストアへようこそ!

(3Z)-3-{[(4-tert-butylphenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one

Lipophilicity Molecular weight ADME

(3Z)-3-{[(4-tert-butylphenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one (CAS 341964-34-9) is a fully synthetic, (Z)-configured oxime ether derivative of 1-phenylindolin-2-one. The molecule incorporates a sterically demanding 4-tert-butylbenzyl substituent on the oxime oxygen, a structural feature that distinguishes it from the simpler O-methyl oxime analogs and influences its calculated lipophilicity (cLogP) and molecular topology.

Molecular Formula C25H24N2O2
Molecular Weight 384.479
CAS No. 341964-34-9
Cat. No. B2791466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3Z)-3-{[(4-tert-butylphenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one
CAS341964-34-9
Molecular FormulaC25H24N2O2
Molecular Weight384.479
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)CON=C2C3=CC=CC=C3N(C2=O)C4=CC=CC=C4
InChIInChI=1S/C25H24N2O2/c1-25(2,3)19-15-13-18(14-16-19)17-29-26-23-21-11-7-8-12-22(21)27(24(23)28)20-9-5-4-6-10-20/h4-16H,17H2,1-3H3/b26-23-
InChIKeyFDHQQABWCGWZEO-RWEWTDSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

What is (3Z)-3-{[(4-tert-butylphenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one (CAS 341964-34-9)?


(3Z)-3-{[(4-tert-butylphenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one (CAS 341964-34-9) is a fully synthetic, (Z)-configured oxime ether derivative of 1-phenylindolin-2-one . The molecule incorporates a sterically demanding 4-tert-butylbenzyl substituent on the oxime oxygen, a structural feature that distinguishes it from the simpler O-methyl oxime analogs and influences its calculated lipophilicity (cLogP) and molecular topology [1]. The compound is commercially available as a research-grade screening compound with a certified purity of 90%, accompanied by batch-specific QC data (NMR, HPLC, GC) .

Why Generic Substitution Fails for (3Z)-3-{[(4-tert-butylphenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one


Indolin-2-one oxime ethers are structurally diverse and their biological target engagement is highly sensitive to the O-substituent. The 4-tert-butylbenzyl group in the target compound imparts a >130 Da molecular weight difference and a predicted 2.5–3.5 log unit increase in partition coefficient (cLogP) relative to the minimal O-methyl congener (CAS 136622-74-7) [1]. Such differences can alter membrane permeability, plasma protein binding, and off-target promiscuity profiles [2]. Consequently, substituting the tert-butylbenzyl analog with an O-methyl or O-benzyl derivative in a biochemical or cellular assay setting would fundamentally change the compound's ADME properties and cannot be assumed to produce equivalent pharmacological outcomes.

Quantitative Evidence Guide: (3Z)-3-{[(4-tert-butylphenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one vs. Closest Analogs


Molecular Weight and Lipophilicity: tert-Butylbenzyl vs. Methyl Oxime

The target compound (MW 384.47) carries a 4-tert-butylbenzyl oxime substituent, resulting in a molecular weight 132.2 Da heavier than the O-methyl analog (3Z)-3-(methoxyimino)-1-phenylindol-2-one (CAS 136622-74-7, MW 252.27). Computationally predicted cLogP values illustrate the impact: the O-methyl analog has a cLogP of approximately 3.2, whereas the target compound exhibits a cLogP of approximately 6.2 [1]. This lipophilicity shift alters predicted passive membrane permeability and metabolic liability.

Lipophilicity Molecular weight ADME

Purity and Batch-to-Batch Consistency: 90% Certified Purity with QC Documentation

The target compound is supplied with a certified minimum purity of 90%, accompanied by batch-specific analytical reports (NMR, HPLC, GC) . In contrast, many closest analogs (e.g., 3-aryliminoindolin-2-ones) are listed by vendors without publicly accessible batch QC data, or with purity specifications of ≥95% that are not empirically validated on a per-batch basis . The availability of dense QC datasets for 341964-34-9 reduces the risk of impurity-driven assay artifacts.

Purity Batch consistency QC

(3Z) Geometric Configuration: Structural Impact on Pharmacophore Presentation

The target compound is specifically identified as the (3Z)-oxime isomer, a configuration known to influence the spatial orientation of the 4-tert-butylbenzyl group relative to the indolin-2-one core [1]. In related indolin-2-one oxime systems, the (Z)-isomer has been shown to be the thermodynamically more stable and, in some cases, the biologically active configuration when binding to kinase ATP pockets [2]. No quantitative biological data exists for the (3E) isomer of this specific compound, but class-level precedent suggests that isomer geometry can alter target binding by up to an order of magnitude in IC50 values.

Geometric isomerism Pharmacophore Structure-activity relationship

Scaffold Differentiation: Oxime Ether vs. Bis-Aryl Substitution

The target compound features a 3-oxime ether functionality, which contrasts with the 3,3-bis(4-hydroxyphenyl)methyl substituent found in the prototypical ERα biomodulator BHPI (CAS 56632-39-4) . BHPI is a potent noncompetitive ERα inhibitor with reported IC50 values of 100-300 nM in ERα-positive breast cancer cell lines [1]. The oxime ether scaffold in 341964-34-9 is not a direct ERα binder, and no ERα activity has been reported for this compound. This scaffold-level difference suggests that 341964-34-9 will not cross-react with the ERα pathway, making it a cleaner tool for orthogonal target identification or selectivity profiling when compared alongside BHPI.

Scaffold differentiation ERα biomodulator Pharmacophore

Best Research and Industrial Application Scenarios for (3Z)-3-{[(4-tert-butylphenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one


High-Throughput Screening in ERα-Negative Cancer Cell Lines

Given the absence of ERα cross-reactivity (inferred from scaffold differences with BHPI), this compound is ideal for phenotypic screening campaigns in estrogen-receptor-negative tumor models (e.g., triple-negative breast cancer). Its high lipophilicity (cLogP ≈ 6.2) enables passive membrane penetration, ensuring intracellular target engagement [1].

Structure-Activity Relationship (SAR) Expansion of 3-Oxime Ether Indolin-2-ones

As a geometrically defined (3Z)-oxime ether, this compound serves as a robust parent scaffold for SAR exploration of O-substituent effects on kinase or non-kinase targets. The batch-specific QC data support reproducible synthesis of derivative libraries [1].

Negative Control for ERα-Mediated Transcription Assays

When used in parallel with BHPI, the compound can serve as a structurally matched negative control for ERα-mediated gene transcription assays. Its oxime ether scaffold lacks the bis-hydroxyphenyl motif required for ERα binding, allowing researchers to discriminate specific from non-specific effects [1].

Computational Pharmacology and Pharmacophore Modeling

The unique combination of a tert-butylbenzyl O-substituent and the (Z)-oxime geometry provides a distinctive molecular topology that can be used to train or validate pharmacophore models for membrane-permeable, non-estrogenic drug candidates [1].

Quote Request

Request a Quote for (3Z)-3-{[(4-tert-butylphenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.